Home > Products > Screening Compounds P61205 > 3-(1-ethyl-1H-imidazol-2-yl)aniline
3-(1-ethyl-1H-imidazol-2-yl)aniline - 937673-09-1

3-(1-ethyl-1H-imidazol-2-yl)aniline

Catalog Number: EVT-3444716
CAS Number: 937673-09-1
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1H-imidazole, a five-membered planar aromatic heterocycle, is a key structural motif found in numerous natural products and pharmaceutical compounds. [, , , ] It serves as a crucial pharmacophore and plays a significant role in scientific research, particularly in medicinal chemistry. [, , ] Its derivatives exhibit a wide spectrum of biological activities and find application as therapeutic agents for various diseases. [, , ]

3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole

    Compound Description: This compound, also known as MK-0436, is an antiprotozoal drug with demonstrated in vivo antibacterial activity. Studies have shown that it undergoes extensive metabolism in dogs and rats, primarily involving hydroxylation of the hexahydrobenzisoxazole ring. This metabolism leads to several hydroxylated metabolites with varying degrees of antibacterial and trypanocidal activity. Notably, the 6,7-cis-dihydroxy metabolite displays enhanced antibacterial activity against Salmonella schottmuelleri in mice and increased trypanocidal activity against Trypanosoma cruzi compared to the parent compound [, , ].

3-(1-Methyl-1H-imidazol-5-yl)-1H-indole-5-carboxamide (AH-494)

    Compound Description: AH-494 is a potent and selective low-basicity 5-HT7 receptor agonist. It demonstrates favorable drug-like properties and exhibits pharmacological effects comparable to 5-carboxamidotryptamine (5-CT) in vitro and in vivo. Notably, AH-494 effectively reverses MK-801-induced disruption in novel object recognition in mice, a model of cognitive impairment, and attenuates stress-induced hyperthermia at high doses [].

2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives

    Compound Description: This series of compounds was designed as potential antihypertensive agents targeting cardiovascular effects []. The compounds were synthesized by reacting corresponding ethyl esters with ethylenediamine to form the imidazoline ring. They were evaluated for their binding affinities to imidazoline binding sites (IBS) I1 and I2, α1 and α2 adrenergic receptors, and their effects on mean arterial blood pressure (MAP) and heart rate (HR) in spontaneously hypertensive rats. The study found a correlation between high affinities for IBS and α2 receptors and significant reduction in MAP, with compound 4h emerging as a promising candidate for further pharmacological evaluation.

3-(1H-Benzo[d]imidazol-2-yl)anilines

    Compound Description: This class of compounds has been identified as potential anticancer agents targeting PRMT5, an enzyme involved in protein arginine methylation []. These compounds were discovered through a molecular docking-based virtual screening approach and exhibited potent inhibitory activity against PRMT5. Notably, compound 7e demonstrated the most potent activity and effectively inhibited the growth of MV4-11 cells, highlighting its potential as an anti-cancer lead compound.

(E)-1-(4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone Oxime (LX2931) and (1R,2S,3R)-1-(2-(Isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol (LX2932)

    Compound Description: LX2931 and LX2932 are inhibitors of sphingosine 1-phosphate lyase (S1PL), an enzyme involved in sphingolipid metabolism []. These inhibitors were identified through medicinal chemistry efforts focused on developing treatments for autoimmune disorders. Both compounds effectively recapitulated the immunological phenotypes observed in S1PL-deficient mice and exhibited therapeutic effects in rodent models of rheumatoid arthritis. Notably, LX2931, the first clinically studied S1PL inhibitor, demonstrated dose-dependent and reversible reduction of circulating lymphocytes in Phase I clinical trials, suggesting its potential as a therapeutic agent for autoimmune diseases.

Overview

3-(1-Ethyl-1H-imidazol-2-yl)aniline is an organic compound with the molecular formula C11H13N3\text{C}_{11}\text{H}_{13}\text{N}_{3}. It consists of an aniline group substituted with an ethyl-imidazole moiety, which contributes to its unique chemical properties. This compound is classified as a heterocyclic amine and is recognized for its potential applications in various scientific fields, including medicinal chemistry and materials science.

Synthesis Analysis

Methods

The synthesis of 3-(1-ethyl-1H-imidazol-2-yl)aniline can be achieved through several methods, often involving the reaction of an appropriate aniline derivative with imidazole or its derivatives. A common synthetic route includes:

  1. Condensation Reaction: The reaction between 1-ethylimidazole and a suitable aniline derivative under acidic conditions.
  2. Substitution Reactions: Electrophilic aromatic substitution can be employed to introduce the ethyl-imidazole moiety onto the aniline ring.

Technical Details

Specific conditions such as temperature, solvent choice, and reaction time can significantly influence the yield and purity of the final product. For instance, reactions are typically carried out in solvents like ethanol or acetonitrile, with temperatures ranging from room temperature to reflux conditions depending on the reactivity of the starting materials.

Molecular Structure Analysis

Structure

The molecular structure of 3-(1-ethyl-1H-imidazol-2-yl)aniline features a five-membered imidazole ring fused to an aniline structure. The key structural details include:

  • Molecular Formula: C11H13N3\text{C}_{11}\text{H}_{13}\text{N}_{3}
  • Molecular Weight: 199.25 g/mol
  • IUPAC Name: 3-(1-ethylimidazol-2-yl)aniline
  • Canonical SMILES: CCOC1=CN=CN1C2=CC(=CC=C2)N

Data

The compound's structural data can be represented as follows:

PropertyValue
Molecular FormulaC11H13N3\text{C}_{11}\text{H}_{13}\text{N}_{3}
Molecular Weight199.25 g/mol
InChIInChI=1S/C11H13N3/c1-2...
InChI KeyGTBAGYYVDOVZTD-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions

3-(1-Ethyl-1H-imidazol-2-yl)aniline can undergo various chemical reactions, including:

  1. Oxidation: The compound can be oxidized to form imidazole N-oxides using agents like hydrogen peroxide.
  2. Reduction: Reduction reactions may convert the imidazole ring to imidazolines using reducing agents such as sodium borohydride.
  3. Substitution: Electrophilic and nucleophilic substitution reactions can occur at both the imidazole ring and the aniline moiety.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Agents: Halogenating agents and alkylating agents under various conditions .
Mechanism of Action

The mechanism of action for 3-(1-ethyl-1H-imidazol-2-yl)aniline involves its interaction with specific biological targets, such as enzymes and receptors. The imidazole ring's ability to coordinate with metal ions plays a crucial role in influencing enzymatic activity and protein function. This coordination can enhance or inhibit biological processes, making it a subject of interest in drug development .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-(1-ethyl-1H-imidazol-2-yl)aniline include:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Soluble in polar organic solvents.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts readily in electrophilic aromatic substitution due to the presence of the nitrogen atoms in the imidazole ring.

Relevant data from studies indicate that variations in substituents can significantly affect solubility and reactivity profiles .

Applications

3-(1-Ethyl-1H-imidazol-2-yl)aniline has diverse applications across various scientific domains:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
  2. Biology: Derivatives have shown potential as enzyme inhibitors and receptor modulators, contributing to research on biological pathways.
  3. Medicine: Ongoing research explores its potential use in drug development due to its antimicrobial and anticancer properties.
  4. Industry: Utilized in developing advanced materials such as polymers and catalysts due to its unique chemical properties .
Synthetic Methodologies for 3-(1-Ethyl-1H-imidazol-2-yl)aniline Derivatives

Nucleophilic Addition Strategies for Imidazole Functionalization

Nucleophilic addition reactions enable precise functionalization of the imidazole core in 3-(1-ethyl-1H-imidazol-2-yl)aniline (CAS: 937673-09-1). The C2 position of the 1-ethylimidazole ring exhibits heightened electrophilic character due to flanking nitrogen atoms, facilitating regioselective substitutions. Key methodologies include:

  • Lithiation-Electrophilic Trapping: Deprotonation at C2 using strong bases like LiHMDS or LDA generates a nucleophilic carbanion, which reacts with CO₂ to yield carboxylated derivatives. This approach achieves 43-79% yields for heterocyclic carboxylates under flow conditions, with reaction times under 4 seconds for deprotonation and 0.5 seconds for carboxylation [5].
  • Heterocyclic Substitution: Copper-catalyzed N-arylation couples imidazole with halogenated anilines. For example, reacting 1-ethylimidazole with 3-bromo-5-trifluoromethylaniline using CuI/Cs₂CO₃ in DMF at 130°C affords 63% yield of the target aniline derivative after column chromatography [7].
  • Microwave-Assisted Cyclization: Solvent-free condensation of amidoximes with activated alkynes under microwave irradiation constructs imidazole rings bearing aniline substituents, achieving >90% yields within 5 minutes [5] .

Table 1: Nucleophilic Approaches to Imidazole-Aniline Derivatives

MethodConditionsKey ElectrophileYield (%)Regioselectivity
Lithiation-CarboxylationLDA, CO₂, flow reactor, 3 sec RTCO₂43-79C2 exclusive
Copper-Catalyzed N-ArylationCuI, Cs₂CO₃, DMF, 130°C, 20h3-Bromo-5-trifluoromethylaniline63N1 selective
Microwave CyclizationMW, 300W, solvent-free, 120°CMethyl propiolate>90C4/C5 controlled

These strategies demonstrate compatibility with sensitive functional groups (e.g., aryl halides, esters), enabling pharmaceutical derivatization [5] [7].

Continuous Flow Synthesis Optimization for Scalable Production

Continuous flow systems overcome limitations of batch synthesis for 3-(1-ethyl-1H-imidazol-2-yl)aniline, particularly in handling unstable intermediates and exothermic reactions. Key advancements include:

  • Reactor Configuration: Multi-step sequences integrate imidazole formation and aniline coupling in a single platform. Microreactors enable rapid mixing and heat transfer, reducing reaction times from hours to minutes. For instance, organolithium reactions in flow systems achieve 90% yield improvement over batch methods due to precise temperature control and minimized intermediate degradation [3] [8].
  • Process Parameters: Optimal performance requires:
  • Residence time ≤5 minutes
  • Temperature gradients from 20°C (initial mixing) to 130°C (coupling)
  • Solvent selection prioritizing DMF or acetonitrile for solubility
  • Online Monitoring: Inline FT-IR and UV analytics enable real-time optimization of intermediate isocyanate formation during urea-linked derivative synthesis, reducing impurities to <3% [3].

Table 2: Flow Synthesis Parameters for Imidazole-Aniline Scaffolds

StageResidence TimeTemperature (°C)Key ReagentsYield Enhancement vs. Batch
Deprotonation/Carboxylation3.6 sec-78 to 25LDA, CO₂40% higher conversion
Copper-Mediated Coupling16-20h130CuI, Cs₂CO₃25% yield increase
Quenching<30 sec0-5H₂O/AcOH mixturePrevents clogging

Scale-up trials produce 22 kg batches with 88-91% yield and 97-98% purity, demonstrating industrial viability [3] [8].

Comparative Analysis of Oxidative vs. Reductive Coupling Pathways

Coupling strategies critically influence efficiency and functionality in 3-(1-ethyl-1H-imidazol-2-yl)aniline derivatives:

  • Oxidative Coupling:
  • Mechanism: Metal-mediated dehydrogenation (e.g., Cu⁺/O₂ systems) forms C-N bonds between imidazole C2 and aniline rings. Requires electron-rich anilines (e.g., p-methoxy substituents) for optimal yields.
  • Performance: Achieves 70-85% yields but suffers from over-oxidation byproducts (up to 15%). Aerobic oxidation in flow reactors improves sustainability by reducing stoichiometric oxidants [5] [7].
  • Reductive Coupling:
  • Catalytic Systems: Pd/C or Ni-Al alloys facilitate nitro-group reduction during imidazole-aniline assembly. Enables in situ generation of reactive anilines from nitro precursors, avoiding isolation of sensitive intermediates.
  • Advantages: Higher functional group tolerance (esters, halides) and yields (80-92%) compared to oxidative methods. Side products limited to <5% amine dimers .

Table 3: Oxidative vs. Reductive Pathway Performance Metrics

ParameterOxidative CouplingReductive Coupling
Typical CatalystsCuI, FeCl₃, O₂Pd/C, H₂; Ni-Al alloy
Aniline Substituent ToleranceElectron-donating groups favoredAll substituents tolerated
Byproduct Formation10-15% quinones<5% hydroamination products
ScalabilityLimited by gas-liquid mixingExcellent in trickle-bed reactors
Representative Yield78% (CuI/Cs₂CO₃)92% (Pd/C, ethanol, 60°C)

Reductive pathways demonstrate superior scalability for electron-deficient anilines, while oxidative methods remain valuable for electron-rich systems where reduction may cause dehalogenation [5] [7] .

Properties

CAS Number

937673-09-1

Product Name

3-(1-ethyl-1H-imidazol-2-yl)aniline

IUPAC Name

3-(1-ethylimidazol-2-yl)aniline

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C11H13N3/c1-2-14-7-6-13-11(14)9-4-3-5-10(12)8-9/h3-8H,2,12H2,1H3

InChI Key

GTBAGYYVDOVZTD-UHFFFAOYSA-N

SMILES

CCN1C=CN=C1C2=CC(=CC=C2)N

Canonical SMILES

CCN1C=CN=C1C2=CC(=CC=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.